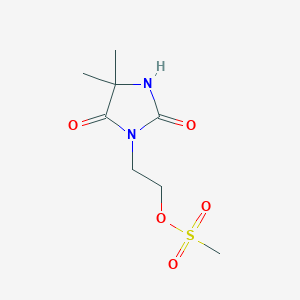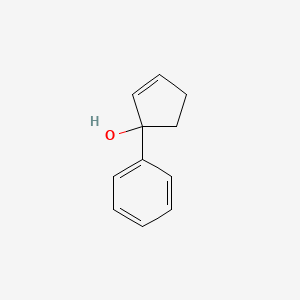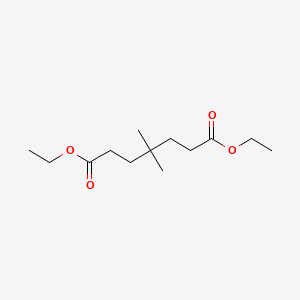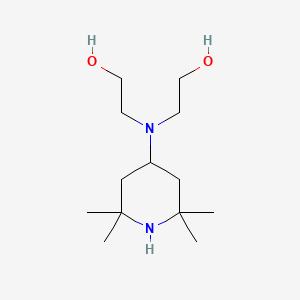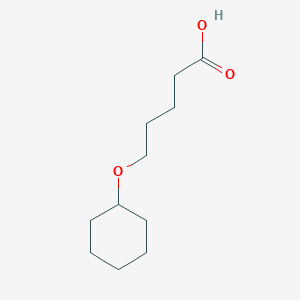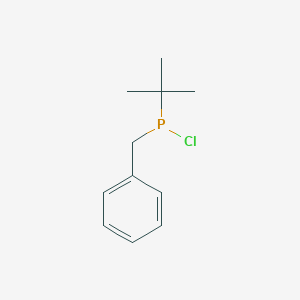
t-Butyl-benzyl-phosphinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl-benzyl-phosphinyl chloride is an organophosphorus compound with the molecular formula C11H16ClP. It is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
t-Butyl-benzyl-phosphinyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with t-butylphosphine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl-benzyl-phosphinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinyl compounds .
Applications De Recherche Scientifique
t-Butyl-benzyl-phosphinyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which t-Butyl-benzyl-phosphinyl chloride exerts its effects involves the formation of reactive intermediates, such as phosphine radicals. These intermediates can participate in various chemical reactions, including single-electron transfer processes and hydrogen-atom-transfer reactions . The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to include interactions with nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylphosphine: Similar in structure but lacks the t-butyl group.
t-Butylphosphine: Similar in structure but lacks the benzyl group.
Phosphinous chloride: A broader category that includes various phosphinyl chlorides.
Uniqueness
t-Butyl-benzyl-phosphinyl chloride is unique due to the presence of both t-butyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .
Propriétés
Formule moléculaire |
C11H16ClP |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
benzyl-tert-butyl-chlorophosphane |
InChI |
InChI=1S/C11H16ClP/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
USOJIPQETSRWDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


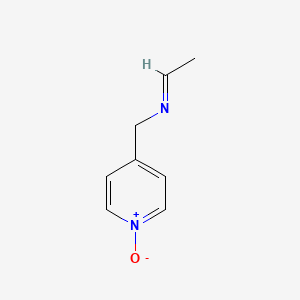
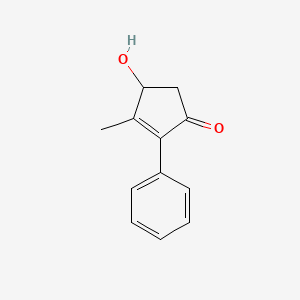
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
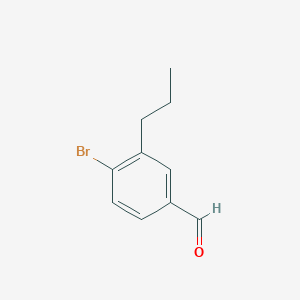
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
